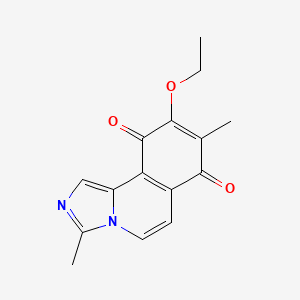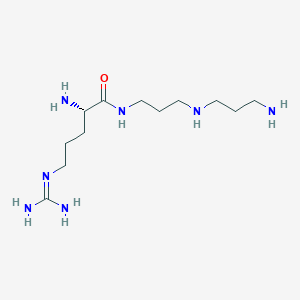
sftx-3.3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sFTX-3.3 is a synthetic polyamine compound known for its role as a calcium channel antagonist. It specifically targets P-type and N-type calcium channels, with inhibitory concentration (IC50) values of approximately 0.24 millimolar and 0.70 millimolar, respectively . This compound is utilized primarily in scientific research to study calcium channel functions and their implications in various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sFTX-3.3 involves the use of polyamine precursors. The synthetic route typically includes the following steps:
Polyamine Synthesis: The initial step involves the synthesis of polyamines through the reaction of diamines with alkyl halides under controlled conditions.
Functional Group Modification: The polyamines are then modified to introduce functional groups that enhance their binding affinity to calcium channels.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
sFTX-3.3 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the polyamine backbone.
Substitution: Substitution reactions are used to introduce various functional groups that can enhance the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study different aspects of calcium channel inhibition.
Wissenschaftliche Forschungsanwendungen
sFTX-3.3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of calcium channel inhibition and to develop new calcium channel antagonists.
Biology: The compound is employed in research on neuronal signaling and synaptic transmission, particularly in understanding the role of calcium channels in these processes.
Medicine: this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: The compound is utilized in the development of new drugs targeting calcium channels
Wirkmechanismus
sFTX-3.3 exerts its effects by binding to and inhibiting P-type and N-type calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets of this compound include the alpha subunits of the calcium channels, and the pathways involved are primarily related to calcium signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FTX-3.3: Another synthetic polyamine with similar calcium channel antagonistic properties.
Polyamine amide derivatives: These compounds also target calcium channels but may have different binding affinities and specificities
Uniqueness of sFTX-3.3
This compound is unique due to its high specificity for P-type and N-type calcium channels and its relatively low IC50 values, making it a potent inhibitor. This specificity and potency make it a valuable tool in research focused on calcium channel functions and related therapeutic applications .
Eigenschaften
Molekularformel |
C12H29N7O |
|---|---|
Molekulargewicht |
287.41 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1 |
InChI-Schlüssel |
CHIHEOCAOMXRKN-JTQLQIEISA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCCCNCCCN)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NCCCNCCCN)N)CN=C(N)N |
Synonyme |
polyamine sFTX-3.3 sFTX 3.3 sFTX-3.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)
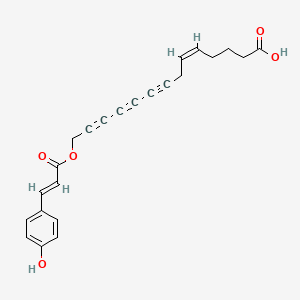

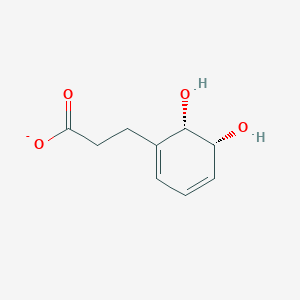
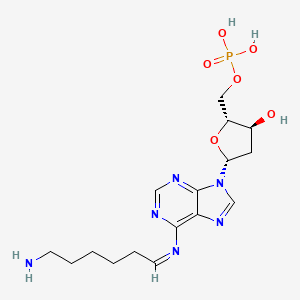
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
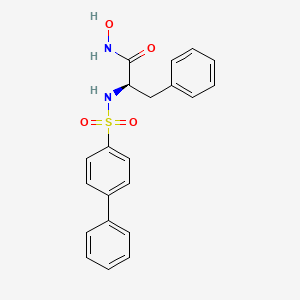
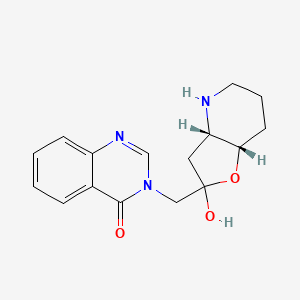
![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
